molecular formula C20H23N3O4 B5018751 2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B5018751
M. Wt: 369.4 g/mol
InChI Key: JABLZIFOQSQEKY-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of aromatic rings, piperazine, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 3,5-dimethylphenol is then reacted with 2-chloroethanone in the presence of a base to form 2-(3,5-dimethylphenoxy)ethanone.

    Piperazine Derivative Formation: 4-(4-nitrophenyl)piperazine is synthesized by reacting 4-nitroaniline with piperazine in the presence of a suitable solvent.

    Coupling Reaction: Finally, 2-(3,5-dimethylphenoxy)ethanone is coupled with 4-(4-nitrophenyl)piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperazine moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the nitro group to an amine, resulting in 2-(3,5-dimethylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]ethanone.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]ethanone: A reduced form of the target compound.

    2-(3,5-dimethylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone: A halogenated derivative.

    2-(3,5-dimethylphenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone: A methylated derivative.

Uniqueness

The presence of both the nitro group and the piperazine ring in 2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-11-16(2)13-19(12-15)27-14-20(24)22-9-7-21(8-10-22)17-3-5-18(6-4-17)23(25)26/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABLZIFOQSQEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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